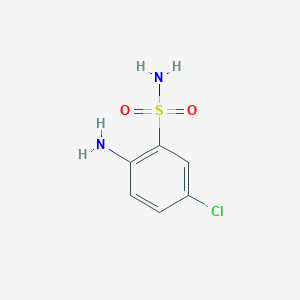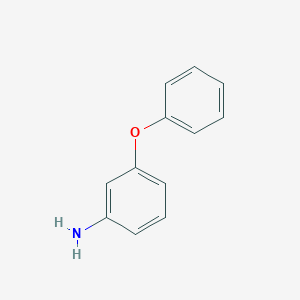
3-苯氧基苯胺
描述
3-Phenoxyaniline: is an organic compound with the molecular formula C12H11NO 3-Aminophenyl phenyl ether . This compound is characterized by the presence of an aniline group attached to a phenoxy group. It is a white to pale yellow crystalline solid with a melting point of approximately 41-44°C and a boiling point of around 329-330°C .
科学研究应用
3-Phenoxyaniline has a wide range of applications in scientific research:
作用机制
Target of Action
3-Phenoxyaniline is a compound that has been used in the design, synthesis, and evaluation of potential inhibitors of HIV gp120-CD4 interactions . The HIV gp120-CD4 interaction is a crucial step in the HIV infection process, as it allows the virus to enter host cells. By inhibiting this interaction, 3-Phenoxyaniline could potentially prevent HIV from infecting new cells.
Mode of Action
It is believed that the compound interacts with the hiv gp120-cd4 complex, preventing the virus from successfully binding to the cd4 receptor on the surface of host cells . This interaction disrupts the normal process of viral entry, potentially preventing new infections.
Biochemical Pathways
The biochemical pathways affected by 3-Phenoxyaniline are likely related to its role as an inhibitor of the HIV gp120-CD4 interaction. By blocking this interaction, 3-Phenoxyaniline could disrupt the normal life cycle of the HIV virus, preventing it from replicating and spreading to new cells . .
Pharmacokinetics
The compound is slightly soluble in water , which could impact its absorption and distribution in the body
Result of Action
The molecular and cellular effects of 3-Phenoxyaniline’s action are likely related to its potential role as an inhibitor of the HIV gp120-CD4 interaction. By preventing this interaction, 3-Phenoxyaniline could potentially stop the HIV virus from entering host cells, thereby preventing new infections . .
Action Environment
The efficacy and stability of 3-Phenoxyaniline could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other compounds could potentially affect the compound’s stability and its ability to interact with its target . .
准备方法
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: One common method for synthesizing 3-Phenoxyaniline involves the reaction of with in the presence of a base such as and a copper catalyst.
Reduction of Nitro Compounds: Another method involves the reduction of 3-nitrophenoxyaniline to 3-Phenoxyaniline using reducing agents like hydrogen in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production methods for 3-Phenoxyaniline often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions:
Oxidation: 3-Phenoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include and .
Reduction: Reduction of 3-Phenoxyaniline can yield . Typical reducing agents include and in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen with palladium on carbon.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 3-Aminophenol.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
相似化合物的比较
2-Phenoxyaniline: Similar in structure but with the phenoxy group attached at the 2-position instead of the 3-position.
4-Phenoxyaniline: The phenoxy group is attached at the 4-position.
3-Aminophenol: Lacks the phenoxy group but has an amino group at the 3-position.
3-Nitrophenoxyaniline: Contains a nitro group instead of an amino group.
Uniqueness: 3-Phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug design and its role in various chemical reactions make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
3-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSYVYFGMFODMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063092 | |
| Record name | Benzenamine, 3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3586-12-7 | |
| Record name | 3-Phenoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxybenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENOXYBENZENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14XXP3GJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 3-phenoxyaniline derivatives interact with CETP and what are the downstream effects?
A1: While the exact binding mechanism remains to be fully elucidated, research suggests that the 3-phenoxy group in these molecules plays a crucial role in interacting with the CETP enzyme []. By inhibiting CETP, these compounds hinder the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) [, ]. This inhibition can potentially lead to increased HDL levels and decreased LDL levels, which are considered beneficial for cardiovascular health.
Q2: How does the structure of 3-phenoxyaniline derivatives affect their potency as CETP inhibitors?
A2: Structure-activity relationship (SAR) studies have revealed key structural features influencing the potency of 3-phenoxyaniline derivatives as CETP inhibitors. For instance, incorporating small lipophilic groups, such as alkyl, haloalkyl, haloalkoxy, and halogen moieties, at the 3, 4, or 5 position of the phenoxy ring generally enhances potency []. Conversely, the presence of electron-donating groups, hydrogen bond acceptors, polar groups, or strong electron-withdrawing groups tends to diminish inhibitory activity []. The chirality at the propanol 2-position is also crucial, with the R(+) enantiomers exhibiting significantly higher potency compared to their S(-) counterparts []. This highlights the importance of specific stereochemistry for optimal interaction with CETP.
Q3: What are the potential environmental impacts of 2-Chloro-6-nitro-3-phenoxyaniline (Aclonifen), a herbicide containing the 3-phenoxyaniline moiety?
A3: Aclonifen, a herbicide containing the 3-phenoxyaniline structure, exhibits strong sorption to soil and limited translocation in plants []. Field studies suggest it persists in soil with a half-life ranging from 19.3 to 56.5 days []. While considered relatively immobile, run-off events under dry conditions might transport Aclonifen adsorbed on sediment to surface water sources []. This highlights the need for careful usage and management to mitigate potential contamination risks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


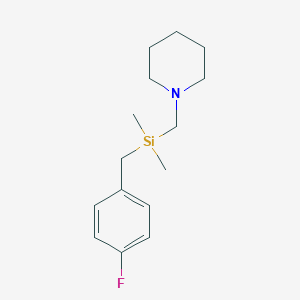
amino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol](/img/structure/B129594.png)
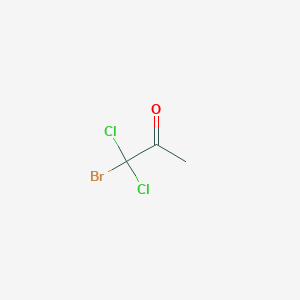

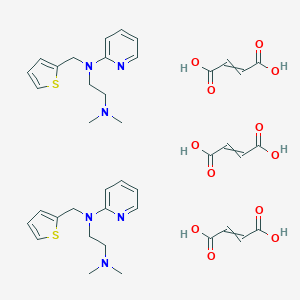
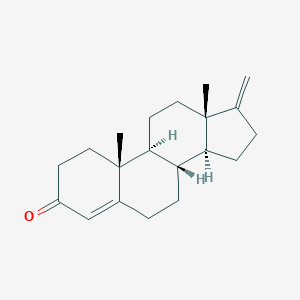
![1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7H-purine-2,6-dione](/img/structure/B129609.png)
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)

![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
